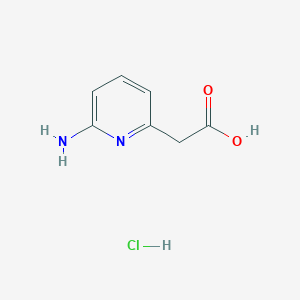

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride

CAS No.: 1965308-87-5

Cat. No.: VC2561764

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965308-87-5 |

|---|---|

| Molecular Formula | C7H9ClN2O2 |

| Molecular Weight | 188.61 g/mol |

| IUPAC Name | 2-(6-aminopyridin-2-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H8N2O2.ClH/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H2,8,9)(H,10,11);1H |

| Standard InChI Key | WYFDIFMZMXNCMX-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)N)CC(=O)O.Cl |

| Canonical SMILES | C1=CC(=NC(=C1)N)CC(=O)O.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride is characterized by an amino group at the 6-position of the pyridine ring and an acetic acid moiety at the 2-position, with hydrochloride as the salt form . This structure provides the compound with unique chemical properties and reactivity patterns that make it valuable in synthetic chemistry applications. The compound is derived from its parent compound 2-(6-Aminopyridin-2-yl)acetic acid (CID 44273889), which has been modified to form the hydrochloride salt .

Physical and Chemical Properties

The compound exists as a solid at standard temperature and pressure . Its molecular weight of 188.61 g/mol and molecular formula C7H9ClN2O2 are consistent with its structure as a hydrochloride salt of the parent compound . The physical and chemical properties of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride are summarized in Table 1.

Table 1: Physical and Chemical Properties of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Chemical Identifiers and Nomenclature

Multiple synonyms exist for this compound, including:

These various naming conventions are important for researchers to recognize when searching for this compound in chemical databases and literature .

Parent Compound Relationship

Structural Comparison

The parent compound of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride is 2-(6-Aminopyridin-2-yl)acetic acid (CID 44273889) . This parent compound has a molecular weight of 152.15 g/mol and a molecular formula of C7H8N2O2 . The relationship between the parent compound and its hydrochloride salt is significant as the salt form generally exhibits different physicochemical properties, including solubility and stability profiles .

Chemical Characteristics of the Parent Compound

The parent compound 2-(6-Aminopyridin-2-yl)acetic acid is characterized by the following identifiers:

This parent compound provides the core structure upon which the hydrochloride salt is based, with the addition of the hydrochloride moiety altering its properties and potentially its reactivity .

Applications in Research and Development

Chemical Intermediate Function

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride primarily serves as a precursor or intermediate in the synthesis of more complex molecules with potential biological or pharmacological activities. The presence of the amino group at the 6-position of the pyridine ring and the acetic acid moiety at the 2-position provides multiple functional sites for chemical modifications, making this compound versatile for various synthetic applications .

Structure-Activity Relationships

Cytotoxic Activity Findings

Compounds containing N-(6-aminopyridin-2-yl) moieties have been studied for their cytotoxic activity against human cancer cell lines . Research findings indicate that compounds with these moieties display varying levels of cytotoxic activity against cell lines such as HepG2 and MDA-MB-231 . Specifically, compounds featuring N-(6-aminopyridin-2-yl) moieties displayed lower or similar cytotoxic activity against these cell lines compared with most other related compounds .

Structural Features Influencing Activity

Research suggests that the N position on the pyridine ring plays an important role in determining the cytotoxic activity of these compounds . Furthermore, the hydrophilicity of aminopyridine groups may affect biological activity, with evidence suggesting that increased hydrophilicity might hamper certain biological activities . These structure-activity relationships provide valuable insights for researchers designing new compounds based on this scaffold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume